2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole
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Description
2-{[(4-bromophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is a useful research compound. Its molecular formula is C15H13BrN2OS2 and its molecular weight is 381.31. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Evaluation
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties demonstrates the importance of such structural elements in the development of antimicrobial agents. Compounds with thiophene derivatives have shown promising results in vitro for both antibacterial and antifungal activities (Darwish et al., 2014). Similarly, sulfide and sulfone derivatives of methylene-bridged benzisoxazolylimidazo[2,1-b][1,3,4]thiadiazoles have been evaluated for their antimicrobial properties, highlighting the potential of these compounds in addressing microbial resistance (Belavagi et al., 2015).
Alkylation and Aminomethylation Reactions
The reactivity of 2-mercaptobenzimidazole, leading to various sulfanylbenzimidazole derivatives through alkylation and aminomethylation reactions, provides a foundation for the synthesis of compounds with potential biological and chemical applications (Bespalov et al., 2015). This demonstrates the versatility of such chemical structures in synthetic chemistry.
Material Science Applications
In material sciences, thiophenyl-substituted benzidines have been utilized to synthesize transparent aromatic polyimides with high refractive indices and small birefringences, alongside good thermomechanical stabilities. These materials show potential for applications in optics and electronics due to their desirable physical properties (Tapaswi et al., 2015).
Properties
IUPAC Name |
[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2OS2/c16-12-5-3-11(4-6-12)10-21-15-17-7-8-18(15)14(19)13-2-1-9-20-13/h1-6,9H,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJYSOCBZHSWJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=C(C=C2)Br)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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